Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its metabolism and excretion would depend on various factors including its interactions with metabolic enzymes and transporters .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound structurally relates, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Cellular Effects
Indole derivatives are known to have significant impacts on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Ethyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Synthesis
The compound can be characterized by its complex structure, which includes a thiophene ring and a tetrahydroquinoxaline moiety. The synthesis typically involves multi-step organic reactions, including acylation and cyclization processes. Such synthetic routes have been documented in various studies focusing on similar compounds with potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of thiophene and quinoxaline exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies on related quinoxaline derivatives have demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms . In vitro assays have shown that such compounds can significantly reduce the viability of cancer cell lines at micromolar concentrations.
Anti-inflammatory Effects
Thiophene derivatives are also known for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests a potential role in treating inflammatory diseases or conditions where inflammation is a key factor.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiophene-based compounds against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MICs) as low as 0.20 μM for some derivatives . This suggests that this compound could exhibit similar or enhanced activity.
- Anticancer Research : In another investigation focusing on quinoxaline derivatives, compounds were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 μM . The mechanisms involved included the activation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression.
Data Tables
Biological Activity | Tested Concentration (μM) | Effect |
---|---|---|
Antimicrobial (S. aureus) | 0.20 - 10 | Inhibition of growth |
Anticancer (HeLa cells) | 5 - 15 | Cytotoxicity observed |
Anti-inflammatory | 10 - 50 | Reduction in cytokine levels |
Properties
IUPAC Name |
ethyl 4-ethyl-5-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-12-11(3)28-19(17(12)20(26)27-5-2)23-16(24)10-15-18(25)22-14-9-7-6-8-13(14)21-15/h6-9,15,21H,4-5,10H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVJXDQFFQYZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.